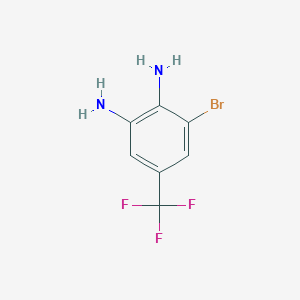

3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

Description

Properties

IUPAC Name |

3-bromo-5-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGAPUVMLZWQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352829 | |

| Record name | 3-bromo-5-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113170-72-2 | |

| Record name | 3-bromo-5-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4,5-diaminobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine. It includes a summary of its key characteristics, detailed experimental protocols for property determination, and logical workflows for analysis.

Compound Identification and Properties

This compound is a substituted aromatic amine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and two adjacent amine groups, imparts specific reactivity and physical characteristics.

Summary of Physical Properties

The following table summarizes the key physical and chemical identifiers for this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 113170-72-2 | [1][2][3] |

| Molecular Formula | C₇H₆BrF₃N₂ | [1][3][4] |

| Molecular Weight | 255.04 g/mol | [1][4] |

| Appearance | Not specified (typically a solid) | |

| Melting Point | 60-64°C | [3] |

| Boiling Point | 273.9°C at 760 mmHg (Predicted) | [2][3] |

| Density | 1.774 g/cm³ (Predicted) | [3] |

| InChI Key | OVGAPUVMLZWQQF-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C=C(C(=C1N)N)Br)C(F)(F)F | [1] |

Experimental Protocols

Accurate determination of physical properties is crucial for compound characterization, purity assessment, and predicting behavior in various chemical processes. Below are detailed, standard methodologies for determining the key physical properties of a solid organic compound like this compound.

2.1. Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a substance's purity. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C, whereas impurities tend to depress and broaden this range.[5]

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt) or Thiele tube setup[5]

-

Glass capillary tubes (sealed at one end)[6]

-

Thermometer (calibrated)

-

Spatula and watch glass

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the compound is completely dry. If necessary, gently crush the solid into a fine powder using a mortar and pestle.[6]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample on a watch glass. A small amount of solid (2-3 mm in height) should enter the tube.[7]

-

Packing the Sample: Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the sealed end.[7]

-

Apparatus Setup (Mel-Temp/DigiMelt):

-

Place the packed capillary tube into the sample holder of the apparatus.[8]

-

If the approximate melting point is unknown, perform a rapid heating run (10-20°C/min) to find a rough estimate.[7]

-

For an accurate measurement, set the apparatus to heat rapidly to a temperature about 15-20°C below the estimated melting point. Then, adjust the heating rate to a slow ramp of 1-2°C per minute.[7]

-

-

Observation and Recording:

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

-

Cool Down and Repeat: Allow the apparatus to cool sufficiently before performing a second determination to confirm the result. Use a fresh capillary tube for each measurement.

2.2. Qualitative Solubility Analysis

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[9] The general principle "like dissolves like" is a useful starting point. The presence of the two amine groups suggests that this compound will exhibit basic properties and may be soluble in acidic solutions.

Objective: To classify the compound based on its solubility in a series of standard solvents.

Apparatus:

-

Small test tubes and a test tube rack

-

Spatula

-

Graduated pipettes or droppers

-

Vortex mixer (optional)

-

Solvents: Water (H₂O), 5% Hydrochloric Acid (HCl), 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃), and an organic solvent like Diethyl Ether (Et₂O).[9][10]

Procedure:

-

General Method: For each solvent, add approximately 25-30 mg of the solid compound to a clean, dry test tube. Add 1 mL of the solvent in portions. After each addition, shake or vortex the tube vigorously for at least 30 seconds.[9][11] A compound is generally considered "soluble" if it dissolves completely.

-

Solubility in Water:

-

Test the solubility in 1 mL of deionized water.

-

If the compound is water-soluble, test the pH of the aqueous solution with litmus or pH paper to check for acidic or basic properties.[11]

-

-

Solubility in 5% HCl:

-

Solubility in 5% NaOH and 5% NaHCO₃:

-

If the compound is insoluble in water, also test its solubility in 1 mL of 5% NaOH. Solubility indicates an acidic functional group (e.g., phenol or carboxylic acid).[10]

-

If soluble in 5% NaOH, proceed to test its solubility in 5% NaHCO₃. Only strongly acidic groups like carboxylic acids will dissolve in this weak base.[9]

-

-

Classification: Based on the results, the compound can be assigned to a specific solubility class, which helps in its identification and characterization.[10]

Visualized Workflows

To aid in the systematic analysis of chemical compounds, the following workflows are presented using the DOT language for graph visualization.

Caption: A logical workflow for the systematic determination of the physical and spectroscopic properties of an unknown solid chemical compound.

Caption: A flowchart illustrating the experimental sequence for classifying an organic compound based on its solubility in different aqueous solutions.

References

- 1. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 3-bromo-5-(trifluoromethyl)benzene-1,2-diamine113170-72-2,Purity96%_Chemical Point UG [molbase.com]

- 3. chembk.com [chembk.com]

- 4. appretech.com [appretech.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. scribd.com [scribd.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. westlab.com [westlab.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. studylib.net [studylib.net]

- 11. csub.edu [csub.edu]

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. This document details its chemical structure, identifiers, and physical properties, alongside a plausible synthetic route.

Chemical Structure and Identifiers

This compound is a substituted o-phenylenediamine. The benzene ring is functionalized with a bromine atom, a trifluoromethyl group, and two adjacent amine groups. This unique substitution pattern imparts specific electronic and steric properties that are valuable for its application as a building block in the synthesis of more complex molecules.

Below is a table summarizing the key chemical identifiers and properties for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 113170-72-2[1][2] |

| Molecular Formula | C₇H₆BrF₃N₂[2] |

| Molecular Weight | 255.04 g/mol [2] |

| Canonical SMILES | C1=C(C(=C(C=C1N)N)Br)C(F)(F)F |

| InChI Key | Not readily available |

| Purity | Typically available at ≥97%[3] |

Hypothetical Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established chemical transformations. The most logical approach involves the nitration and subsequent reduction of a suitable precursor. A proposed two-step synthesis is outlined below, starting from the commercially available 1-bromo-3-(trifluoromethyl)benzene.

Step 1: Synthesis of 1-Bromo-2-nitro-5-(trifluoromethyl)benzene

This initial step involves the nitration of 1-bromo-3-(trifluoromethyl)benzene. The directing effects of the bromine and trifluoromethyl groups will primarily yield the desired 2-nitro isomer.

-

Materials:

-

1-bromo-3-(trifluoromethyl)benzene

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 1-bromo-3-(trifluoromethyl)benzene to the cooled sulfuric acid with continuous stirring.

-

Add fuming nitric acid dropwise to the mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bromo-2-nitro-5-(trifluoromethyl)benzene.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 2: Synthesis of this compound

The final step is the reduction of the nitro group of 1-bromo-2-nitro-5-(trifluoromethyl)benzene to an amine, yielding the target diamine. Several reduction methods are effective for this transformation; a common and robust method using tin(II) chloride is described here.

-

Materials:

-

1-Bromo-2-nitro-5-(trifluoromethyl)benzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated hydrochloric acid

-

Sodium hydroxide solution (5M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 1-bromo-2-nitro-5-(trifluoromethyl)benzene in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) for 3-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and carefully neutralize with a 5M sodium hydroxide solution until the pH is basic (pH 8-9), which will precipitate tin salts.

-

Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

-

Diagrams

References

In-Depth Technical Guide: 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (CAS 113170-72-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine, a key building block in modern medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a plausible synthetic pathway, explores its significant applications in the synthesis of bioactive molecules, and provides relevant safety and handling information.

Chemical and Physical Properties

This compound is a substituted o-phenylenediamine that serves as a versatile intermediate in organic synthesis. Its trifluoromethyl group and bromine atom offer unique electronic properties and synthetic handles for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 113170-72-2 | [1] |

| Molecular Formula | C₇H₆BrF₃N₂ | [1] |

| Molecular Weight | 255.04 g/mol | [1] |

| Appearance | White to pinkish-brown powder | [2] |

| Boiling Point | 273.9°C at 760 mmHg | [2] |

| Flash Point | 119.5°C | [2] |

| Storage Condition | Refrigerator (+4°C) | [2] |

Synthesis

A probable precursor is 1-bromo-3-(trifluoromethyl)benzene. The synthesis would proceed through the following conceptual steps:

-

Dinitration: Introduction of two nitro groups onto the benzene ring of 1-bromo-3-(trifluoromethyl)benzene to yield 1-bromo-2,3-dinitro-5-(trifluoromethyl)benzene. This electrophilic aromatic substitution would likely be carried out using a mixture of nitric acid and sulfuric acid.

-

Reduction: The subsequent reduction of the dinitro compound to the corresponding diamine. This transformation is commonly achieved using reducing agents such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation with hydrogen gas over a palladium catalyst.

Experimental Protocol: Synthesis of a Structurally Related Diamine (Illustrative Example)

The following is a representative protocol for the reduction of a dinitroaromatic compound to a diamine, which illustrates the likely final step in the synthesis of the title compound. This protocol is for the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine from its corresponding dinitro precursor.[3]

-

Materials:

-

N-(3,5-bis(trifluoromethyl)benzyl)-2,3-dinitroaniline

-

Palladium on carbon (10 wt. %)

-

Ethanol

-

Hydrogen gas

-

-

Procedure:

-

A mixture of N-(3,5-bis(trifluoromethyl)benzyl)-2,3-dinitroaniline and 10% Pd/C in ethanol is placed in a hydrogenation apparatus.

-

The mixture is shaken under a hydrogen atmosphere (e.g., 4 bar) at room temperature for a specified period (e.g., 6 hours).

-

Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite®.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude diamine product.

-

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a building block for the synthesis of more complex heterocyclic compounds, particularly quinoxalines.[4][5][6][7][8][9][10][11] Quinoxaline derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][9]

The condensation reaction between an o-phenylenediamine, such as this compound, and a 1,2-dicarbonyl compound is a common and efficient method for the synthesis of quinoxalines.[6]

Experimental Protocol: General Synthesis of Quinoxaline Derivatives

The following is a general procedure for the synthesis of quinoxaline derivatives from o-phenylenediamines.[6]

-

Materials:

-

This compound

-

A 1,2-dicarbonyl compound (e.g., glyoxal, benzil)

-

A suitable solvent (e.g., ethanol, acetic acid)

-

(Optional) A catalyst (e.g., a Lewis or Brønsted acid)

-

-

Procedure:

-

The 1,2-dicarbonyl compound is added to a solution of this compound in the chosen solvent.

-

The reaction mixture is stirred, often with heating, for a period of time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product can be purified by recrystallization or column chromatography.

-

Spectroscopic Data

While comprehensive, publicly available spectroscopic data for this compound is limited, data for structurally similar compounds can provide valuable insights for characterization. For instance, the NIST WebBook provides mass spectrometry and IR data for related brominated and trifluoromethylated benzene derivatives.[12][13] Supplier websites often indicate the availability of NMR and other analytical data upon request.[14]

Table 2: Expected Spectroscopic Characteristics

| Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear as multiplets in the aromatic region. The amine protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, with the carbon atoms attached to bromine, nitrogen, and the trifluoromethyl group showing characteristic chemical shifts and coupling with fluorine. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of a bromine atom. Fragmentation patterns would involve the loss of bromine, trifluoromethyl, and amine groups. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine groups, C-H stretching of the aromatic ring, C=C stretching of the benzene ring, and strong C-F stretching bands for the trifluoromethyl group. |

Safety and Handling

This compound is classified as harmful and an irritant.[15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Statement | Precautionary Statement |

| Harmful if swallowed. | Wear protective gloves/protective clothing/eye protection/face protection. |

| Causes skin irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Causes serious eye irritation. | IF ON SKIN: Wash with plenty of soap and water. |

| May cause respiratory irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Harmful in contact with skin. | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Harmful if inhaled. | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |

This information is based on publicly available data and should be supplemented with a thorough review of the Safety Data Sheet (SDS) before handling the compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the preparation of biologically active quinoxaline derivatives. Its synthesis, while not explicitly detailed in the literature, can be reasonably proposed based on established chemical transformations. The unique combination of functional groups on this molecule provides medicinal chemists and materials scientists with a powerful tool for the development of novel compounds with a wide range of potential applications. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. soc.chim.it [soc.chim.it]

- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. acgpubs.org [acgpubs.org]

- 12. 3,5-Bis(trifluoromethyl)bromobenzene [webbook.nist.gov]

- 13. 3-(Trifluoromethoxy)bromobenzene [webbook.nist.gov]

- 14. 113170-72-2|this compound|BLD Pharm [bldpharm.com]

- 15. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Technical Data Summary: 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

This document provides a concise technical overview of the molecular weight of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine, a compound relevant to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Weight and Composition

The molecular weight of a compound is a fundamental physical property, essential for stoichiometric calculations in chemical reactions, preparation of solutions, and analytical characterizations. It is determined by the sum of the atomic weights of its constituent atoms.

The molecular formula for this compound is C₇H₆BrF₃N₂[1]. The elemental composition and the calculated molecular weight are detailed in the tables below.

Table 1: Atomic Composition

| Element | Symbol | Count |

| Carbon | C | 7 |

| Hydrogen | H | 6 |

| Bromine | Br | 1 |

| Fluorine | F | 3 |

| Nitrogen | N | 2 |

Table 2: Molecular Weight Calculation

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 7 | 12.011[2][3][4][5] | 84.077 |

| Hydrogen | H | 6 | 1.008[6][7] | 6.048 |

| Bromine | Br | 1 | 79.904[8][9][10][11][12] | 79.904 |

| Fluorine | F | 3 | 18.998[13][14][15][16] | 56.994 |

| Nitrogen | N | 2 | 14.007[17][18][19][20][21] | 28.014 |

| Total Molecular Weight | 255.037 |

The calculated molecular weight of this compound is 255.04 g/mol [1].

Note: As this technical guide focuses solely on the calculation of the molecular weight of this compound based on its molecular formula and standard atomic weights, sections on experimental protocols and signaling pathways are not applicable.

References

- 1. appretech.com [appretech.com]

- 2. m.youtube.com [m.youtube.com]

- 3. byjus.com [byjus.com]

- 4. Atomic/Molar mass [westfield.ma.edu]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Bromine - Wikipedia [en.wikipedia.org]

- 9. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

- 11. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. Bromine | Br (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 16. #9 - Fluorine - F [hobart.k12.in.us]

- 17. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 18. youtube.com [youtube.com]

- 19. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 20. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 21. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

In-Depth Technical Guide on the Solubility of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines a predicted solubility profile based on its chemical structure and the known properties of analogous compounds. Furthermore, it details a general experimental protocol for determining its solubility in various solvents.

Predicted Solubility Profile

| Solvent Name | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low | The large, hydrophobic trifluoromethyl- and bromo-substituted benzene ring will likely dominate the molecule's behavior, limiting solubility in water despite the presence of two amine groups.[3] |

| Methanol | Polar Protic | Medium to High | The hydroxyl group can hydrogen bond with the amine groups, and the short alkyl chain makes it a reasonably good solvent for both polar and moderately nonpolar compounds. |

| Ethanol | Polar Protic | Medium to High | Similar to methanol, ethanol can engage in hydrogen bonding. Its slightly longer alkyl chain may enhance solubility for aromatic compounds compared to methanol.[4][5] |

| Acetone | Polar Aprotic | High | As a polar aprotic solvent, acetone can effectively solvate the polar amine groups without the steric hindrance of hydrogen bonding with itself, while also being compatible with the aromatic ring. |

| Dichloromethane (DCM) | Nonpolar | High | The nonpolar nature of DCM aligns well with the hydrophobic character of the substituted benzene ring. |

| Diethyl Ether | Nonpolar | Medium to High | Generally a good solvent for many organic compounds; its ability to act as a hydrogen bond acceptor may offer some interaction with the amine groups.[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful and versatile polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a highly effective polar aprotic solvent for a wide variety of organic molecules. |

| Toluene | Nonpolar | Medium to High | The aromatic nature of toluene will likely lead to favorable π-stacking interactions with the benzene ring of the solute. |

| Hexane | Nonpolar | Low to Medium | While nonpolar, the extreme non-polarity of hexane may not be sufficient to overcome the intermolecular forces between the diamine molecules, which possess polar amine groups. |

Experimental Protocol for Solubility Determination

The following is a general, robust protocol for quantitatively determining the solubility of this compound. This method is based on creating a saturated solution and then determining the concentration of the dissolved solute.

Materials and Instruments:

-

This compound

-

Selected solvents (e.g., from the table above)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer and/or shaker bath

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure saturation.

-

Record the initial mass of the compound.

-

Add a known volume of the chosen solvent to the vial.

-

Seal the vial tightly and place it in a shaker bath set to a constant temperature (e.g., 25 °C) for a predetermined equilibration period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.[6] Consistent agitation is necessary.[1]

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete removal of any suspended solid particles, centrifuge the vial at a high speed.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to prevent any undissolved solid from being included in the analysis.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method (Simpler, less precise):

-

Weigh the vial containing the filtered supernatant.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

-

-

Chromatographic/Spectroscopic Method (More precise):

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Dilute the filtered supernatant with a known factor to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantitative determination of solubility.

Caption: A flowchart of the experimental workflow for determining the quantitative solubility of a compound.

Signaling Pathways and Biological Activity

Currently, there is no information in the public domain to suggest that this compound is involved in any specific biological signaling pathways. Aromatic diamines are often used as building blocks or intermediates in the synthesis of more complex molecules, such as pharmaceuticals, polymers, and dyes.[7] It is plausible that this compound serves as a precursor for molecules that may have biological activity, but the compound itself is not known to be a signaling molecule.

References

- 1. saltise.ca [saltise.ca]

- 2. quora.com [quora.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine | C7H6BrF3N2O | CID 53395646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Spectral Analysis of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring this data are also provided, along with a logical workflow for the characterization of novel organic compounds.

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound. These predictions are based on the analysis of analogous aromatic amines and trifluoromethylated benzene derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Singlet / Doublet | 1H | Aromatic H |

| ~ 6.8 - 7.2 | Singlet / Doublet | 1H | Aromatic H |

| ~ 4.0 - 5.0 | Broad Singlet | 4H | -NH₂ |

Note: The chemical shifts of the aromatic protons are estimations and will be influenced by the solvent. The amine protons are expected to be broad and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 150 | C-NH₂ |

| ~ 130 - 140 | C-NH₂ |

| ~ 120 - 130 (quartet) | -CF₃ |

| ~ 120 - 130 | C-Br |

| ~ 115 - 125 | Aromatic C-H |

| ~ 110 - 120 | Aromatic C-H |

| ~ 110 - 120 | C-CF₃ |

Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1650 - 1550 | Strong | N-H Bend and Aromatic C=C Stretch |

| 1350 - 1100 | Strong | C-F Stretch |

| 1100 - 1000 | Medium | C-N Stretch |

| 800 - 600 | Strong | C-Br Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]⁺ and [M+2]⁺ | Molecular ion peaks, with a characteristic ~1:1 ratio due to the presence of Bromine (⁷⁹Br and ⁸¹Br) |

| [M-NH₂]⁺ | Loss of an amino group |

| [M-CF₃]⁺ | Loss of the trifluoromethyl group |

| [M-Br]⁺ | Loss of the bromine atom |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (Thin Solid Film Method):

-

Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[2]

-

Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]

-

Spectrum Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

-

The typical spectral range is 4000-400 cm⁻¹.[3]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).[4][5]

Procedure (Electron Ionization - Mass Spectrometry):

-

Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a suitable volatile solvent and inject it into the GC. The compound will be vaporized and separated from any impurities before entering the mass spectrometer. For direct insertion, the sample is placed on a probe and introduced into the ion source under high vacuum.

-

Ionization: In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[4][6] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound.

References

- 1. mdpi.com [mdpi.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 6. bitesizebio.com [bitesizebio.com]

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (CAS No. 113170-72-2), a fluorinated aromatic amine utilized in various research and development applications, particularly in the synthesis of pharmaceuticals and other complex organic molecules. Due to its chemical structure, which combines a halogenated aromatic ring with amine functional groups and a trifluoromethyl moiety, this compound presents a specific hazard profile that necessitates stringent safety protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. Based on available safety data sheets and data from structurally similar compounds, the following hazard classifications apply.

GHS Hazard Statements:

-

Harmful if swallowed.[1]

-

Harmful in contact with skin.[1]

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

-

Harmful if inhaled.[1]

-

May cause respiratory irritation.[1]

Precautionary Statements:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

Wash skin thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[3]

-

Use only outdoors or in a well-ventilated area.[2]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

Store in a well-ventilated place. Keep container tightly closed.[4]

-

Store locked up.[2]

-

Dispose of contents/container to an approved waste disposal plant.[3][4]

Toxicological Data

| Compound | Route | Species | LD50/LC50 Value | Reference |

| 4-Bromoaniline | Oral | Rat | 456 mg/kg | [4] |

| 4-Bromoaniline | Dermal | Rat | 536 mg/kg | [4] |

| Aniline | Oral | Rat | 250 mg/kg | [5] |

| Aniline | Dermal | Rabbit | 820 mg/kg | [5] |

| Aniline | Inhalation | Mouse | 248 ppm (4h) | [5] |

| 3-(Trifluoromethyl)aniline | Oral | Rabbit | 615 mg/kg |

Experimental Protocols: Safe Handling and Personal Protective Equipment

Adherence to strict laboratory protocols is essential to minimize exposure and ensure the safety of personnel.

Engineering Controls

-

Ventilation: All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning chemical fume hood.[6]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Skin Protection | ||

| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of after contamination. | Prevents skin contact, which can cause irritation and systemic toxicity. |

| Lab Coat | A flame-retardant lab coat worn over personal clothing. | Protects against splashes and contamination of personal clothing. |

| Clothing | Long pants and closed-toe shoes. | Ensures full skin coverage of the lower body and feet. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient or during spill cleanup. | Protects against the inhalation of harmful dust and vapors. |

General Handling Workflow

The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.

References

The Genesis of a Key Building Block: A Technical Guide to 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

For Immediate Release

This technical guide provides an in-depth overview of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine, a crucial building block for researchers, scientists, and professionals in the field of drug development and materials science. While the specific historical moment of its discovery is not prominently documented in publicly available literature, its synthesis can be achieved through a logical and well-established multi-step chemical pathway. This document outlines a probable synthetic route, detailing the necessary experimental protocols and compiling relevant quantitative data.

Core Compound Properties

This compound is a substituted aromatic diamine with the chemical formula C₇H₆BrF₃N₂. Its structure, featuring a bromine atom, a trifluoromethyl group, and two adjacent amino groups, makes it a versatile intermediate for the synthesis of a wide range of complex molecules, particularly heterocyclic compounds used in medicinal chemistry.

| Property | Value |

| CAS Number | 113170-72-2 |

| Molecular Formula | C₇H₆BrF₃N₂ |

| Molecular Weight | 255.04 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Purity | Typically >97% |

Proposed Synthetic Pathway

The synthesis of this compound can be envisaged as a three-step process commencing from the commercially available 3-(trifluoromethyl)aniline. The proposed pathway involves:

-

Bromination of 3-(trifluoromethyl)aniline to yield 5-Bromo-3-(trifluoromethyl)aniline.

-

Nitration of the resulting brominated aniline to introduce a nitro group at the 2-position, affording 5-Bromo-2-nitro-3-(trifluoromethyl)aniline.

-

Reduction of the nitro group to an amine, yielding the final product, this compound.

This synthetic strategy is illustrated in the workflow diagram below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental methodologies for the proposed synthetic pathway. These protocols are based on established chemical transformations for similar substrates and should be performed by qualified personnel in a controlled laboratory setting.

Step 1: Synthesis of 5-Bromo-3-(trifluoromethyl)aniline

Objective: To introduce a bromine atom at the 5-position of 3-(trifluoromethyl)aniline.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethyl)aniline (1.0 eq.) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-Bromo-3-(trifluoromethyl)aniline.

Quantitative Data:

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |

| 5-Bromo-3-(trifluoromethyl)aniline | C₇H₅BrF₃N | 240.02 | 85-95% |

Step 2: Synthesis of 5-Bromo-2-nitro-3-(trifluoromethyl)aniline

Objective: To introduce a nitro group at the 2-position of 5-Bromo-3-(trifluoromethyl)aniline.

Procedure:

-

To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 5-Bromo-3-(trifluoromethyl)aniline (1.0 eq.) while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0-5 °C for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the solid under vacuum to yield 5-Bromo-2-nitro-3-(trifluoromethyl)aniline.

Quantitative Data:

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |

| 5-Bromo-2-nitro-3-(trifluoromethyl)aniline | C₇H₄BrF₃N₂O₂ | 285.02 | 70-85% |

Step 3: Synthesis of this compound

Objective: To reduce the nitro group of 5-Bromo-2-nitro-3-(trifluoromethyl)aniline to an amine.

Procedure:

-

In a round-bottom flask, suspend 5-Bromo-2-nitro-3-(trifluoromethyl)aniline (1.0 eq.) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq.) and concentrated hydrochloric acid (catalytic amount).

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.

-

Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Quantitative Data:

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |

| This compound | C₇H₆BrF₃N₂ | 255.04 | 80-90% |

Concluding Remarks

This compound serves as a pivotal intermediate in the synthesis of novel compounds with potential applications in pharmaceuticals and material science. The synthetic pathway detailed in this guide, while based on established and reliable chemical transformations, represents a probable route to this valuable compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and scale requirements. The provided data and methodologies are intended to facilitate the accessibility and utilization of this key chemical building block for further scientific innovation.

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is a substituted aromatic diamine that holds significant potential as a building block in medicinal chemistry and materials science. The presence of a bromine atom, a trifluoromethyl group, and two vicinal amino groups on the benzene ring imparts unique electronic and steric properties to the molecule. These features make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules with potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the key characteristics of this compound, including its chemical properties, a plausible synthetic route with detailed experimental protocols for key steps, and its potential applications in the pharmaceutical industry.

Core Chemical Characteristics

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 113170-72-2 | [1] |

| Molecular Formula | C₇H₆BrF₃N₂ | [2] |

| Molecular Weight | 255.04 g/mol | [2] |

| Appearance | Likely a solid | Inferred from related compounds |

| Purity | Commercially available up to 98% | [2] |

Synthesis and Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-nitrobenzotrifluoride (Intermediate)

The initial step involves the electrophilic bromination of 3-nitrobenzotrifluoride. A detailed experimental protocol for this reaction has been reported and is outlined below.[3][4]

Experimental Protocol: Bromination of 3-nitrobenzotrifluoride [3]

-

Materials:

-

3-nitrobenzotrifluoride

-

1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane (DCM)

-

Aqueous sodium hydroxide (NaOH) solution

-

Aqueous sodium bisulfite solution

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Hexane

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 3-nitrobenzotrifluoride in dichloromethane.

-

Carefully add concentrated sulfuric acid to the solution while stirring.

-

Gradually add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) portion-wise to the reaction mixture.

-

Heat the mixture to approximately 35-40 °C and stir vigorously for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding the mixture to a cooled aqueous solution of sodium hydroxide.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, aqueous sodium bisulfite solution, aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude 3-bromo-5-nitrobenzotrifluoride by vacuum distillation to yield the final product.

-

The synthesis workflow for this intermediate is depicted in the following diagram:

Caption: A schematic workflow for the synthesis of the key intermediate.

Step 2: Synthesis of this compound

The subsequent step to obtain the target diamine would involve the reduction of the nitro group of a dinitro precursor. A general and widely used method for the reduction of aromatic nitro compounds is catalytic hydrogenation.

General Experimental Protocol: Catalytic Hydrogenation of a Nitroaromatic Compound [5]

-

Materials:

-

Substituted nitroaromatic compound

-

Palladium on carbon (Pd/C) catalyst (typically 5-10 wt%)

-

Solvent (e.g., ethanol, ethyl acetate, or methanol)

-

Hydrogen gas (H₂) source (e.g., hydrogen balloon or hydrogenation apparatus)

-

-

Procedure:

-

In a hydrogenation flask, dissolve the nitroaromatic compound in a suitable solvent.

-

Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the flask and purge the system with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude amino compound.

-

The crude product can be further purified by techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

-

The logical relationship for the synthesis of the target molecule from its precursor is illustrated below:

Caption: A plausible final step in the synthesis of the target diamine.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the bromine, trifluoromethyl, and amino groups. The amine protons will likely appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons and the carbon of the trifluoromethyl group. The chemical shifts of the aromatic carbons will be significantly affected by the attached substituents. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (255.04 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (approximately a 1:1 ratio for the M and M+2 peaks). Fragmentation patterns would likely involve the loss of amino groups, the trifluoromethyl group, and the bromine atom.

Applications in Drug Discovery and Development

Substituted phenylenediamines are important pharmacophores and versatile building blocks in the synthesis of a wide range of biologically active compounds. The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.

This compound can serve as a precursor for the synthesis of various heterocyclic systems, including:

-

Benzimidazoles: Reaction with aldehydes or carboxylic acids can yield substituted benzimidazoles, a scaffold present in numerous approved drugs with diverse therapeutic activities.

-

Quinoxalines: Condensation with 1,2-dicarbonyl compounds can lead to the formation of quinoxalines, which have been investigated for their potential as anticancer and antimicrobial agents.

-

Benzodiazepines: Reaction with β-keto esters or other suitable precursors can be a route to benzodiazepine derivatives, a class of psychoactive drugs.

The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of additional molecular diversity. This makes this compound a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

The following diagram illustrates the potential of this diamine as a scaffold in the synthesis of various heterocyclic compounds relevant to drug discovery.

Caption: Potential synthetic applications in medicinal chemistry.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of functional groups offers multiple avenues for the construction of complex molecular architectures with the potential for significant biological activity. While detailed experimental data for the compound itself is limited in the public domain, this guide provides a solid foundation for researchers and drug development professionals to understand its core characteristics, plausible synthetic routes, and potential applications in the quest for novel therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

- 1. 113170-72-2|this compound|BLD Pharm [bldpharm.com]

- 2. appretech.com [appretech.com]

- 3. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

Abstract

This document provides a detailed two-step synthetic protocol for the preparation of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine. The synthesis commences with the nitration of 2-bromo-4-(trifluoromethyl)aniline to yield 2-bromo-6-nitro-4-(trifluoromethyl)aniline, which is subsequently reduced to the target diamine. This application note includes comprehensive experimental procedures, tabulated quantitative data for reagents and reaction conditions, and a visual workflow diagram to ensure clarity and reproducibility.

Note on Starting Material: The requested synthesis from 4-bromo-2-(trifluoromethyl)aniline is not chemically feasible to produce the target molecule, this compound, through a direct nitration and reduction sequence. A plausible synthetic route has been devised based on the likely starting material being 2-bromo-4-(trifluoromethyl)aniline , which allows for the correct regiochemistry in the final product.

Experimental Protocols

Step 1: Nitration of 2-Bromo-4-(trifluoromethyl)aniline

This procedure describes the electrophilic nitration of 2-bromo-4-(trifluoromethyl)aniline to form 2-bromo-6-nitro-4-(trifluoromethyl)aniline. The reaction is conducted using a mixture of concentrated sulfuric and nitric acids at a controlled low temperature to ensure regioselectivity and minimize side-product formation.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-bromo-4-(trifluoromethyl)aniline (1.0 eq).

-

Dissolution: Cool the flask in an ice-salt bath to -5 to 0 °C. Slowly add concentrated sulfuric acid (98%, ~4.0 eq) to the flask with continuous stirring, ensuring the temperature does not exceed 10 °C. Stir until the aniline is completely dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 1.1 eq) to concentrated sulfuric acid (98%, ~1.0 eq). Cool this mixture to 0 °C.

-

Nitration: Add the cold nitrating mixture dropwise to the aniline solution over 30-60 minutes, maintaining the internal reaction temperature between 0 and 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Isolation: The precipitated solid product, 2-bromo-6-nitro-4-(trifluoromethyl)aniline, is collected by vacuum filtration.

-

Purification: Wash the solid with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield a yellow solid.

Step 2: Reduction of 2-Bromo-6-nitro-4-(trifluoromethyl)aniline

This protocol details the selective reduction of the nitro group in 2-bromo-6-nitro-4-(trifluoromethyl)aniline to an amine using stannous chloride dihydrate (SnCl₂·2H₂O). This method is effective in the presence of an aryl bromide, avoiding dehalogenation.[1]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-6-nitro-4-(trifluoromethyl)aniline (1.0 eq) in ethanol.

-

Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O, ~4.0-5.0 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction is typically complete within 3-5 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Neutralization and Extraction: To the residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is basic (pH 8-9). This will precipitate tin salts.

-

Isolation: Extract the aqueous slurry with ethyl acetate (3 x volumes). The tin salts can be removed by filtering the mixture through a pad of Celite before separating the layers.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of this compound

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield |

| 1. Nitration | 2-Bromo-4-(trifluoromethyl)aniline | Conc. H₂SO₄, Conc. HNO₃ | Sulfuric Acid | 0 - 5 | 2 - 3 | 80-90% |

| 2. Reduction | 2-Bromo-6-nitro-4-(trifluoromethyl)aniline | SnCl₂·2H₂O | Ethanol | ~78 (Reflux) | 3 - 5 | 85-95% |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis

Caption: Reaction scheme for the synthesis of the target diamine.

References

Laboratory scale synthesis protocol for 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, three-step protocol for the laboratory-scale synthesis of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine, a valuable building block in pharmaceutical and materials science research. The synthesis commences with the commercially available 3-Bromo-5-(trifluoromethyl)aniline, proceeds through a protection-nitration-deprotection/reduction sequence, and culminates in the desired diamine product.

Overall Synthetic Scheme

The synthesis is performed in three main stages:

-

Protection: The amino group of 3-Bromo-5-(trifluoromethyl)aniline is acetylated to prevent oxidation and to control the regioselectivity of the subsequent nitration step.

-

Nitration: The resulting acetanilide is nitrated to introduce a nitro group at the C2 position, ortho to the directing acetamido group.

-

Hydrolysis and Reduction: The intermediate is treated with stannous chloride in an acidic medium to concurrently hydrolyze the acetamido group and reduce the nitro group, yielding the final product.

Experimental Protocols

Safety Precautions: This synthesis involves the use of strong acids, corrosive and flammable liquids. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

Step 1: Synthesis of N-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide (Protection)

This protocol is adapted from standard aniline protection procedures.[1][2]

Materials and Reagents:

-

3-Bromo-5-(trifluoromethyl)aniline

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Ice

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-Bromo-5-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid (approx. 3-5 mL per gram of aniline).

-

While stirring, slowly add acetic anhydride (1.1 eq) to the solution. The reaction is exothermic, and a slight temperature increase will be observed.

-

After the addition is complete, gently heat the reaction mixture to 50-60°C using a heating mantle and stir for 1 hour to ensure the reaction proceeds to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature and then pour it slowly into a beaker containing ice-cold water (approx. 10-15 mL per gram of aniline) while stirring vigorously.

-

The product, N-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide, will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash it thoroughly with cold deionized water to remove any residual acetic acid, and then dry the product under vacuum.

Step 2: Synthesis of N-(2-Nitro-3-bromo-5-(trifluoromethyl)phenyl)acetamide (Nitration)

This protocol follows established methods for the nitration of activated aromatic rings.[3][4]

Materials and Reagents:

-

N-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

Procedure:

-

In a 250 mL round-bottom flask, carefully add concentrated sulfuric acid (approx. 4 mL per gram of acetanilide).

-

Cool the flask in an ice-salt bath to 0-5°C.

-

Slowly add the dried N-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide (1.0 eq) in small portions to the cold sulfuric acid while stirring, ensuring the temperature does not exceed 10°C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (approx. 1 mL per gram of acetanilide), keeping the mixture cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the acetanilide solution using a dropping funnel over 30-45 minutes. Maintain the internal reaction temperature between 0-10°C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours.

-

Pour the reaction mixture slowly onto a generous amount of crushed ice with vigorous stirring.

-

The nitrated product will precipitate as a pale-yellow solid.

-

Collect the solid by vacuum filtration, wash it extensively with cold water until the filtrate is neutral to pH paper, and dry the product under vacuum.

Step 3: Synthesis of this compound (Hydrolysis and Reduction)

This procedure utilizes a common method for the reduction of aromatic nitro compounds.[5][6][7]

Materials and Reagents:

-

N-(2-Nitro-3-bromo-5-(trifluoromethyl)phenyl)acetamide

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (37%)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a 500 mL round-bottom flask, suspend N-(2-Nitro-3-bromo-5-(trifluoromethyl)phenyl)acetamide (1.0 eq) in ethanol (approx. 10-15 mL per gram of nitro compound).

-

To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

-

Carefully add concentrated hydrochloric acid (sufficient to dissolve the tin salts, start with approx. 5-7 mL per gram of nitro compound) and equip the flask with a reflux condenser.

-

Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. The reaction should become homogeneous. Monitor the reaction by TLC until the starting material is completely consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully neutralize the acidic solution by adding a cold aqueous solution of sodium hydroxide until the pH is basic (pH > 10). This will precipitate tin salts.

-

Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture).

-

Filter the combined organic extracts through a pad of Celite to remove the tin salts.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation

| Step | Starting Material | Reagents | Molar Ratio (vs SM) | Solvent | Temp (°C) | Time (h) | Product |

| 1 | 3-Bromo-5-(trifluoromethyl)aniline | Acetic anhydride | 1.1 | Glacial Acetic Acid | 50-60 | 1 | N-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide |

| 2 | N-(3-Bromo-5-(trifluoromethyl)phenyl)acetamide | Conc. HNO₃ / Conc. H₂SO₄ | 1.1 (HNO₃) | Conc. H₂SO₄ | 0-10 | 1-2 | N-(2-Nitro-3-bromo-5-(trifluoromethyl)phenyl)acetamide |

| 3 | N-(2-Nitro-3-bromo-5-(trifluoromethyl)phenyl)acetamide | SnCl₂·2H₂O / Conc. HCl | 4.0-5.0 (SnCl₂) | Ethanol | 80-90 | 2-4 | This compound |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of the target diamine.

References

- 1. benchchem.com [benchchem.com]

- 2. hopemaxchem.com [hopemaxchem.com]

- 3. magritek.com [magritek.com]

- 4. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

Applications of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine in Medicinal Chemistry: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is a key building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic structures. Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and adjacent amino functionalities, makes it a versatile precursor for the development of novel therapeutic agents. The electron-withdrawing nature of the trifluoromethyl group can enhance the biological activity and metabolic stability of the resulting compounds, while the bromine atom provides a convenient handle for further chemical modifications through cross-coupling reactions. This document provides a detailed overview of the applications of this diamine, focusing on its use in the synthesis of kinase inhibitors and antimicrobial agents, supported by experimental protocols and biological activity data.

Core Application: Synthesis of Benzimidazole Scaffolds

The primary application of this compound in medicinal chemistry is in the synthesis of substituted benzimidazoles. The reaction of an o-phenylenediamine with an aldehyde or a carboxylic acid is a fundamental and widely used method for constructing the benzimidazole core. This scaffold is a "privileged" structure in drug discovery, meaning it is a common motif in a variety of biologically active compounds.

The general reaction involves the condensation of the diamine with an aldehyde, followed by cyclization and oxidation to form the aromatic benzimidazole ring. The resulting 6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole can then be further functionalized.

Diagram of the general synthesis of 6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole.

Caption: General reaction pathway for benzimidazole synthesis.

Application in Kinase Inhibitor Synthesis

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Benzimidazole derivatives have emerged as a significant class of kinase inhibitors. The 6-bromo-4-(trifluoromethyl)-1H-benzo[d]imidazole scaffold, derived from the title diamine, serves as a versatile platform for the development of potent and selective kinase inhibitors.